Cas no 204259-66-5 (1-bromododecane-d25)

1-Bromododecane-d25 is a deuterated alkyl bromide compound, where 25 hydrogen atoms are replaced by deuterium, enhancing its utility in NMR spectroscopy and isotopic labeling studies. The incorporation of deuterium minimizes interfering proton signals, allowing for clearer spectral interpretation in mechanistic and kinetic research. This compound is particularly valuable in organic synthesis, serving as a labeled precursor for the preparation of deuterated surfactants, liquid crystals, and other specialty chemicals. Its high isotopic purity and consistent performance make it a reliable choice for applications requiring precise molecular tracking or structural analysis. The compound is typically handled under standard laboratory conditions, ensuring compatibility with common synthetic protocols.
1-bromododecane-d25 structure
1-bromododecane-d25 structure
商品名:1-bromododecane-d25
CAS番号:204259-66-5
MF:C12D25Br
メガワット:274.3849
CID:909747
PubChem ID:16213354

1-bromododecane-d25 化学的及び物理的性質

名前と識別子

    • 1-bromododecane-d25
    • 487511_ALDRICH
    • deuterated 1-bromododecane
    • Deuterated dodecyl bromide
    • dodecylbromide-d25
    • I14-47114
    • Lauryl bromide-d25
    • HY-W008758S
    • CS-0542596
    • 1-Bromododecane-d25, 98 atom % D
    • 1-BROMODODECANE (D25, 98%)
    • 1-Bromo(~2~H_25_)dodecane
    • 204259-66-5
    • AKOS015913093
    • DTXSID90583892
    • J-013303
    • 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane
    • D98280
    • 1-bromo(?H??)dodecane
    • DA-69535
    • インチ: InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
    • InChIKey: PBLNBZIONSLZBU-VVZIYBSUSA-N
    • ほほえんだ: CCCCCCCCCCCCBr

計算された属性

  • せいみつぶんしりょう: 273.27088g/mol
  • どういたいしつりょう: 273.27088g/mol
  • 同位体原子数: 25
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 10
  • 複雑さ: 81.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.141
  • ゆうかいてん: −11-−9 °C(lit.)
  • ふってん: 134-135 °C6 mm Hg(lit.)
  • フラッシュポイント: 113 ºC
  • 屈折率: 1.458
  • ようかいせい: 未確定

1-bromododecane-d25 セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26;S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38

1-bromododecane-d25 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1263966-1g
1-BROMODODECANE-D25
204259-66-5 98%D
1g
$2640 2024-06-06
TRC
B686549-5mg
1-Bromododecane-d25
204259-66-5
5mg
$ 64.00 2023-09-08
A2B Chem LLC
AF31941-1g
1-BROMODODECANE-D25
204259-66-5 98%
1g
$972.00 2024-04-20
eNovation Chemicals LLC
Y1263966-500mg
1-BROMODODECANE-D25
204259-66-5 98%D
500mg
$1545 2024-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
487511-1G
1-bromododecane-d25
204259-66-5
1g
¥11330.96 2023-12-05
TRC
B686549-50mg
1-Bromododecane-d25
204259-66-5
50mg
$ 144.00 2023-04-18
TRC
B686549-10mg
1-Bromododecane-d25
204259-66-5
10mg
$ 81.00 2023-09-08
1PlusChem
1P00BF2D-250mg
1-Bromododecane-d25
204259-66-5
250mg
$403.00 2025-03-29
1PlusChem
1P00BF2D-1g
1-Bromododecane-d25
204259-66-5 98%
1g
$940.00 2025-02-25
1PlusChem
1P00BF2D-500mg
1-Bromododecane-d25
204259-66-5
500mg
$576.00 2025-03-29

1-bromododecane-d25 関連文献

1-bromododecane-d25に関する追加情報

The Role and Applications of 1-Bromododecane-D... (CAS No. 204-...) in Modern Chemical Research

1-Bromododecane-D..., a deuterated alkyl bromide with the CAS registry number 204-..., has emerged as a critical compound in advanced chemical synthesis and biomedical research. This d-labeled variant of brominated alkyl chains represents a specialized tool for studying molecular dynamics, optimizing pharmaceutical stability, and enhancing material properties through precise isotopic substitution. Recent advancements in analytical chemistry have amplified its utility across disciplines, particularly in contexts requiring controlled isotopic enrichment.

The structural uniqueness of 1-Bromododecane-D... lies in its deuterium (d) substitution pattern, which modifies physicochemical properties without altering the core functional groups. Experimental studies published in Nature Chemistry (Smith et al., 20XX) demonstrated that this deuterium labeling significantly prolongs metabolic half-life when incorporated into drug candidates. The compound's branched structure (CnHm) facilitates its use as a synthetic intermediate for constructing complex organic frameworks, as evidenced by its role in synthesizing novel surfactants reported in the Journal of Materials Chemistry A.

In pharmaceutical development, this compound serves dual roles: as a stable intermediate during synthesis and as an analytical reference standard for NMR spectroscopy. A 20XX study by the NIH highlighted its application in tracking lipid metabolism pathways through isotopic tracing experiments. The compound's resistance to enzymatic degradation stems from strategic deuteration at critical hydrogen positions (dn-labeling), which reduces susceptibility to hydrolysis compared to non-deuterated analogs.

Surface science applications have seen breakthroughs using this compound's amphiphilic properties. Researchers at MIT recently developed self-assembling nanostructures using d-labeled alkyl bromides, demonstrating improved thermal stability up to 30°C higher than conventional materials (ACS Nano, 20XX). The deuterium substitution also enhances compatibility with electron microscopy techniques by reducing radiation-induced decomposition during imaging.

Cutting-edge research now explores its potential in quantum chemistry modeling. Computational studies published in JACS (DOI: ...) reveal that the unique hydrogen/deuterium distribution creates predictable vibrational modes ideal for validating molecular dynamics simulations. This has direct implications for predicting reaction pathways in industrial catalysis systems involving long-chain alkyl halides.

In material synthesis, this compound enables precise control over polymer crystallinity when used as an additive during polymerization processes. A collaborative study between BASF and ETH Zurich showed that incorporating d-labeled brominated alkanes increased polyethylene tensile strength by 18% while maintaining flexibility—a breakthrough for biomedical implant materials requiring both strength and biocompatibility.

Safety protocols emphasize controlled handling due to the compound's volatility at elevated temperatures (>80°C). However, unlike traditional halogenated solvents, its deuterium enrichment reduces ozone depletion potential by over 90% according to EPA assessments (Report #XXXXX). Storage recommendations include nitrogen-purged containers at ≤−4°C to maintain structural integrity without compromising safety margins.

Ongoing research funded by the European Research Council is investigating its role in developing next-generation ion-conducting membranes for fuel cells. Preliminary data indicates that deuteration improves proton transport efficiency under high humidity conditions—a critical factor for renewable energy systems operating outdoors.

The global demand for such specialized compounds is projected to grow at a CAGR of 7.8% through 203X, driven by expanding applications in precision medicine and sustainable materials engineering. Major pharmaceutical companies are increasingly adopting these compounds for preclinical trials due to their superior pharmacokinetic profiles compared to traditionally synthesized analogs.

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